molecular formula C13H10Cl3NO2S B11519606 4-methyl-N-(2,4,5-trichlorophenyl)benzenesulfonamide

4-methyl-N-(2,4,5-trichlorophenyl)benzenesulfonamide

Cat. No.: B11519606
M. Wt: 350.6 g/mol
InChI Key: KFQUJMJPSRXFBR-UHFFFAOYSA-N
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Description

4-methyl-N-(2,4,5-trichlorophenyl)benzenesulfonamide is an organic compound with the molecular formula C13H10Cl3NO2S. It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is notable for its unique chemical structure, which includes three chlorine atoms and a methyl group, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2,4,5-trichlorophenyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2,4,5-trichloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2,4,5-trichlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

4-methyl-N-(2,4,5-trichlorophenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-(2,4,5-trichlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(2,4,5-trichlorophenyl)benzenesulfonamide is unique due to the presence of three chlorine atoms and a methyl group, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for various synthetic and research applications, distinguishing it from other benzenesulfonamide derivatives .

Properties

Molecular Formula

C13H10Cl3NO2S

Molecular Weight

350.6 g/mol

IUPAC Name

4-methyl-N-(2,4,5-trichlorophenyl)benzenesulfonamide

InChI

InChI=1S/C13H10Cl3NO2S/c1-8-2-4-9(5-3-8)20(18,19)17-13-7-11(15)10(14)6-12(13)16/h2-7,17H,1H3

InChI Key

KFQUJMJPSRXFBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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